molecular formula C21H17N3O3S B2385735 (E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one CAS No. 634578-47-5

(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one

Cat. No. B2385735
M. Wt: 391.45
InChI Key: PETNAGMKHUFYLP-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one, also known as MPT0E028, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory activity.

Scientific Research Applications

Photophysical Characterization

The compound (E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one and its derivatives are studied for their photophysical properties. Research reveals insights into the structure and electronic transitions of such compounds. In particular, studies on related morpholine derivatives demonstrate significant absorption and emission spectra, which are crucial for understanding their photophysical behavior (Taylor Chin et al., 2010).

Structural and Spectral Analysis

Morpholine derivatives have been analyzed structurally and spectrally. Research focusing on compounds like 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione offers detailed insights into their molecular structure, including dihedral angles and conformation, which are essential for understanding their chemical behavior and potential applications (S. Franklin et al., 2011).

Chemical Reactions and Synthesis

The chemical reactivity of compounds containing morpholine and related structures has been explored extensively. Studies demonstrate various reactions involving these compounds, such as N–O bond cleavage and hydrolysis processes. These insights are pivotal for developing new synthetic pathways and understanding reaction mechanisms (M. Nitta et al., 1985).

QSAR Analysis for Antioxidant Activity

Quantitative structure-activity relationship (QSAR) analysis of morpholine derivatives, like 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, has been conducted. This research helps in understanding how molecular structure parameters affect their antioxidant activities, providing a theoretical basis for designing new potential antioxidants (І. Drapak et al., 2019).

properties

IUPAC Name

(5E)-2-morpholin-4-yl-5-[(3-phenyl-2,1-benzoxazol-5-yl)methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-20-18(28-21(22-20)24-8-10-26-11-9-24)13-14-6-7-17-16(12-14)19(27-23-17)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETNAGMKHUFYLP-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C\C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one

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